AT-9010

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1261253-79-5 |

|---|---|

Molecular Formula |

C11H17FN5O13P3 |

Molecular Weight |

539.20 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17FN5O13P3/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19)/t4-,6-,9-,11-/m1/s1 |

InChI Key |

GFEXCNGIPRYQFE-GITKWUPZSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Chemical and Biological Profile of AT-9010

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010, the active triphosphate form of the prodrug AT-527, is a potent antiviral agent with significant activity against a range of RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and flaviviruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It details the compound's dual inhibitory effect on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, as well as its inhibition of flavivirus methyltransferase. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Chemical Structure and Properties

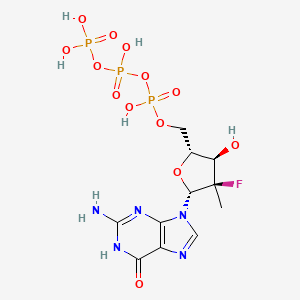

This compound is a modified guanosine triphosphate analog. Its chemical structure is fundamental to its antiviral activity.

-

IUPAC Name: tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[1]

-

Molecular Formula: C₁₁H₁₃FN₅Na₄O₁₃P₃[1]

-

Synonyms: this compound tetrasodium[1]

The key structural features of this compound include a 2'-fluoro and a 2'-methyl modification on the ribose sugar moiety. These modifications are critical for its mechanism of action as a chain terminator.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting viral replication enzymes. This dual-pronged attack contributes to its potent antiviral efficacy.

Inhibition of SARS-CoV-2 Replication

Against SARS-CoV-2, this compound demonstrates a dual mechanism of inhibition, targeting two crucial enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

-

RNA Chain Termination: this compound acts as a substrate for the RdRp and is incorporated into the growing viral RNA chain. Following incorporation, the 2'-fluoro and 2'-methyl groups on the ribose sterically hinder the addition of the next nucleotide, leading to premature termination of RNA synthesis.

-

NiRAN Domain Inhibition: this compound also binds to the nidovirus-specific NiRAN (N-terminal RdRp-associated nucleotidyltransferase) domain of nsp12. This binding event inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

Inhibition of Flavivirus Replication

In flaviviruses, such as Dengue virus and Zika virus, this compound targets the viral methyltransferase (MTase) domain of the NS5 protein.[2] By binding to the GTP-binding site of the MTase, this compound interferes with the capping of the viral RNA.[2] A proper 5' cap structure is essential for the stability and translation of the viral RNA, and its disruption leads to a significant reduction in viral replication.

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and inhibitory potential of this compound and its parent compounds.

| Compound | Virus | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | Reference |

| AT-511 | SARS-CoV-2 | Human Airway Epithelial Cells | - | 0.47 | MedChemExpress |

| AT-527 (Bemnifosbuvir) | Dengue Virus (DENV) | Not Specified | - | - | [1] |

| Compound | Enzyme/Domain Target | Virus | IC₅₀ (µM) | Ki (µM) | Reference |

| This compound | RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | Not Reported | Not Reported | - |

| This compound | NiRAN Domain | SARS-CoV-2 | Not Reported | Not Reported | - |

| This compound | Methyltransferase (MTase) | Flaviviruses | Not Reported | Not Reported | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to this compound.

References

AT-9010 mechanism of action against SARS-CoV-2

An In-depth Guide to the Dual Mechanism of Action of AT-9010 Against SARS-CoV-2

Executive Summary

AT-527 (Bemnifosbuvir) is an orally bioavailable investigational guanosine nucleotide analog prodrug that has demonstrated potent antiviral activity against SARS-CoV-2. Upon cellular uptake, AT-527 is metabolized into its active triphosphate form, this compound. This document provides a detailed technical overview of the unique dual mechanism by which this compound inhibits SARS-CoV-2 replication. This compound targets two essential and distinct enzymatic domains of the viral non-structural protein 12 (nsp12), the core component of the RNA-dependent RNA polymerase (RdRp) complex. This dual action involves: 1) direct incorporation into the nascent viral RNA, causing immediate chain termination at the RdRp catalytic site, and 2) competitive inhibition of the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, disrupting a key process in viral replication. This multifaceted approach represents a promising strategy for the treatment of COVID-19.

Metabolic Activation of the Prodrug AT-527

AT-527 is a double prodrug, meaning it must undergo a series of transformations within the host cell to become pharmacologically active.[1] This multi-step enzymatic cascade ensures that the active compound, this compound, is efficiently generated intracellularly. The free base of AT-527, known as AT-511, is converted to this compound through the sequential action of at least five human cellular enzymes.[2][3] This activation pathway is critical for delivering the active triphosphate to the site of viral replication.[4]

The key enzymes involved in this obligate order of reactions are:

-

Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These esterases initiate the process.[5][6]

-

Histidine Triad Nucleotide-binding protein 1 (HINT1): A phosphoramidase that cleaves a P-N bond.[5][7]

-

Adenosine Deaminase-like Protein 1 (ADALP1): Performs deamination of the purine base.[5][7]

-

Guanylate Kinase 1 (GUK1): A phosphotransferase that adds the second phosphate group.[5][7]

-

Nucleoside-Diphosphate Kinase (NDPK): A phosphotransferase that completes the activation by adding the third phosphate group to form this compound.[5][7]

Mechanism of Action I: RdRp-Mediated Chain Termination

The primary target of many nucleoside analog antivirals is the RNA-dependent RNA polymerase (RdRp), the core engine of viral genome replication and transcription.[8] The SARS-CoV-2 RdRp is the nsp12 protein, which requires nsp7 and nsp8 as cofactors for its processivity.[9]

This compound acts as a substrate for the RdRp and is incorporated into the growing (nascent) viral RNA strand.[10] However, the ribose of this compound is modified with both a 2'-fluoro and a 2'-methyl group.[10] After incorporation, this modified sugar creates steric hindrance that prevents the correct alignment of the next incoming nucleoside triphosphate (NTP) into the active site.[10][11] This misalignment makes the formation of a new phosphodiester bond impossible, resulting in the immediate and irreversible cessation of RNA synthesis. This mechanism is classified as non-obligate chain termination.[1] Cryo-electron microscopy studies have visualized one this compound molecule incorporated at the 3' end of the RNA and a second this compound molecule occupying the subsequent NTP binding site in a misaligned, non-productive conformation.[10][11]

Mechanism of Action II: Inhibition of the NiRAN Domain

Uniquely, this compound also targets a second functional site on the nsp12 protein: the N-terminal NiRAN domain.[10] The NiRAN domain possesses nucleotidyltransferase activity, a function that is essential for viral replication, possibly related to priming RNA synthesis or capping the viral genome.[1][8]

Structural studies revealed that a third molecule of this compound binds directly within the NiRAN active site.[10] In this pocket, this compound adopts a flipped orientation compared to native NTPs and its guanine base occupies a previously unobserved cavity.[10] This binding allows this compound to effectively outcompete native nucleotides, thereby inhibiting the essential enzymatic activity of the NiRAN domain.[10] By targeting two distinct and vital enzymatic functions of the same protein, this compound presents a robust barrier to viral replication and potentially to the development of resistance.

Quantitative Analysis of Antiviral Activity

The antiviral potency of AT-527's free base, AT-511, has been quantified in various cell culture models. Of particular note is its high efficacy in normal human airway epithelial (HAE) cells, which are a physiologically relevant model for respiratory virus infection. The compound shows potent activity against SARS-CoV-2 and several other coronaviruses, with a high selectivity index, as cytotoxicity is minimal at effective concentrations.

| Virus | Cell Line | Parameter | Value (μM) | Cytotoxicity (CC₅₀ in μM) |

| SARS-CoV-2 | HAE | EC₉₀ | 0.47 | >100 |

| HCoV-229E | Huh-7 | EC₉₀ | 0.34 | >86 |

| HCoV-OC43 | Huh-7 | EC₉₀ | 1.2 | >86 |

| SARS-CoV | Huh-7 | EC₉₀ | 0.53 | >86 |

| MERS-CoV | Huh-7 | EC₉₀ | 37 ± 28 | >86 |

| Data sourced from Good et al. (2021).[1][6][12] |

Key Experimental Methodologies

The elucidation of this compound's dual mechanism of action was made possible by a combination of advanced structural biology, biochemical, and virological assays.

5.1 Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution structure of the SARS-CoV-2 polymerase complex in the act of being inhibited by this compound.

-

Protocol Outline: The SARS-CoV-2 replication-transcription complex, consisting of nsp12, nsp7, and nsp8, was assembled with a primer-template RNA scaffold. The complex was incubated with this compound to allow for incorporation and binding. The sample was then vitrified and imaged using a cryo-electron microscope. Thousands of particle images were processed and reconstructed to generate a 2.98 Å resolution 3D map of the complex.[10]

-

Key Findings: The resulting structure provided direct visual evidence of this compound bound at three distinct sites on nsp12: one incorporated into the RNA at the RdRp active site, a second in the incoming NTP channel, and a third in the active site of the NiRAN domain.[10]

5.2 Cell-Based Antiviral Assays

-

Objective: To determine the effective concentration of the drug required to inhibit viral replication in a cellular context.

-

Protocol Outline: Confluent monolayers of cells (e.g., Huh-7 or primary HAE cells) were infected with SARS-CoV-2 at a specific multiplicity of infection.[13] Immediately after infection, the cells were treated with a serial dilution of the compound (AT-511). After an incubation period (e.g., 3-7 days), the antiviral activity was quantified. This was done by measuring either the inhibition of viral cytopathic effect (CPE) using a cell viability stain like neutral red (to determine EC₅₀) or by collecting the supernatant and titrating the amount of infectious virus produced using a TCID₅₀ assay to calculate the virus yield reduction (to determine EC₉₀).[13]

5.3 In Vitro Metabolic Activation Assay

-

Objective: To identify the specific cellular enzymes responsible for converting the prodrug into this compound.

-

Protocol Outline: Each purified human enzyme (e.g., CatA, CES1, HINT1, etc.) was incubated with its predicted substrate (e.g., AT-511 or a subsequent intermediate).[3][5] The reaction was monitored over time, and samples were analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The conversion of the substrate into the expected product was confirmed by comparing the retention time to that of an authentic standard, thus validating each step in the activation cascade.[3][5]

Conclusion

The active metabolite this compound exhibits a sophisticated dual mechanism of action against the SARS-CoV-2 replication machinery. By simultaneously targeting the catalytic activity of the RdRp domain and the essential function of the NiRAN domain within the same protein (nsp12), this compound presents a formidable and multifaceted attack on the virus. This dual inhibition, combined with the potent antiviral activity observed in physiologically relevant human airway cell models, underscores the therapeutic potential of its oral prodrug, AT-527 (Bemnifosbuvir), for the treatment of COVID-19.

References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]

- 10. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of AT-9010 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data on AT-9010 tetrasodium. All information herein is for research purposes only and not intended for human or veterinary use.

Executive Summary

This compound tetrasodium is the triphosphate active metabolite of AT-527, a pharmaceutical compound investigated for its antiviral properties.[1][2][3] It functions as a potent inhibitor of NiRAN, a viral replication-essential function, and has demonstrated the ability to inhibit the replication of SARS-CoV-2.[1][2][3] The tetrasodium salt form of this compound is noted for its enhanced water solubility and stability compared to its free acid form.[2] This guide details the known physicochemical properties of this compound tetrasodium, outlines relevant experimental protocols, and provides visualizations of its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound tetrasodium are crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| IUPAC Name | tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | [4] |

| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | [1][3][4][5] |

| Molecular Weight | 627.13 g/mol | [1][3][4] |

| Exact Mass | 626.92975177 Da | [4] |

| CAS Number | 1621884-18-1 | [3] |

| Appearance | Colorless crystalline powder (physical state not explicitly stated, inferred from similar compounds) | [6] |

| Solubility | 100 mg/mL in H₂O (159.46 mM), requires sonication | [1][3][7] |

| Storage Conditions | Store at -80°C, protected from light, under nitrogen. | [1][3] |

| Stability | Stock solution stable for 6 months at -80°C and 1 month at -20°C. | [3] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols relevant to the study of this compound tetrasodium.

3.1 Preparation of Stock Solutions

To prepare a stock solution of this compound tetrasodium, the following steps are recommended based on its known solubility[1][3][7]:

-

Weigh the desired amount of this compound tetrasodium powder.

-

Add the appropriate volume of water to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of the compound).

-

To aid dissolution, use an ultrasonic bath. Gentle heating to 37°C may also be applied.[3]

-

Once fully dissolved, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use in cell-based assays.[1]

-

For storage, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to product degradation.[1][3] Store at -80°C for up to 6 months.[3]

3.2 In Vitro Inhibition of Viral Replication

The following is a generalized protocol for assessing the antiviral activity of this compound tetrasodium in a cell culture model:

-

Cell Seeding: Plate a suitable host cell line (e.g., normal human bronchial or nasal epithelial cells) in 96-well plates and incubate until a confluent monolayer is formed.[1][3]

-

Compound Preparation: Prepare serial dilutions of the this compound tetrasodium stock solution in the appropriate cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect with the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI). After a brief incubation period to allow for viral entry, remove the inoculum and add the medium containing the different concentrations of this compound tetrasodium.

-

Incubation: Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: Assess the level of viral replication using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) for viral RNA, a plaque assay for infectious virus particles, or an enzyme-linked immunosorbent assay (ELISA) for a viral antigen.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the inhibition of viral replication as a function of the compound concentration.

Mechanism of Action and Associated Pathways

This compound is the active triphosphate metabolite of AT-527, which is converted intracellularly to this compound.[1][2][3] this compound then acts as a potent inhibitor of the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase), an essential enzyme for viral replication.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound tetrasodium.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound tetrasodium | C11H13FN5Na4O13P3 | CID 162642756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (tetrasodium) Result Summary | BioGRID [thebiogrid.org]

- 6. ICSC 1688 - TETRASODIUM ETHYLENEDIAMINETETRAACETATE [chemicalsafety.ilo.org]

- 7. This compound tetrasodium | SARS-CoV-2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

The Prodrug AT-527 and its Active Moiety AT-9010: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-527 is an orally bioavailable, phosphoramidate double prodrug of the guanosine nucleotide analog AT-9010. Initially investigated for the treatment of Hepatitis C virus (HCV), AT-527 has been repurposed and evaluated for its potential in treating COVID-19, the disease caused by SARS-CoV-2. Upon administration, AT-527 undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, this compound. This active metabolite exhibits a unique dual mechanism of action, targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. This technical guide provides an in-depth overview of the relationship between AT-527 and this compound, their mechanism of action, and relevant preclinical and clinical data.

Metabolic Activation of AT-527 to this compound

The conversion of AT-527 to the active triphosphate this compound is a multi-step intracellular process mediated by host cell enzymes. This enzymatic cascade is crucial for the delivery of the active nucleotide analog to its site of action.

The putative metabolic pathway is as follows:

-

Hydrolysis: AT-527, the hemisulfate salt of AT-511, releases its free base, AT-511, upon dissolution. The initial hydrolysis of the phosphoramidate moiety is catalyzed by esterases such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the spontaneous cleavage of the unstable phenolic group, yielding an L-alanyl intermediate.

-

Amino Acid Cleavage: The L-alanine moiety is subsequently removed by Histidine Triad Nucleotide-binding Protein 1 (HINT1).

-

Deamination: The resulting intermediate undergoes deamination, a step catalyzed by an adenosine deaminase-like protein.

-

Phosphorylation: The monophosphate is then sequentially phosphorylated by Guanylate Kinase 1 (GUK1) to the diphosphate, and finally by a Nucleoside Diphosphate Kinase (NDPK) to the active triphosphate, this compound.

AT-9010: A Guanosine Triphosphate Analog with Dual Antiviral Mechanisms Against SARS-CoV-2

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the orally bioavailable phosphoramidate prodrug bemnifosbuvir (AT-527). As a guanosine triphosphate (GTP) analog, this compound has demonstrated potent antiviral activity against SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Dual Inhibition of Viral Replication

This compound exerts its antiviral effect through a dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 replication and transcription complex (RTC): the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.

Inhibition of RNA-dependent RNA Polymerase (RdRp)

This compound acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp (nsp12). The incorporation of this compound leads to immediate chain termination of RNA synthesis. This is due to the presence of a 2'-fluoro-2'-C-methyl modification on the ribose sugar, which prevents the formation of a phosphodiester bond with the incoming nucleotide. Studies have shown that this compound is only discriminated against approximately 5-fold compared to the natural GTP substrate, indicating its efficiency as a competitive inhibitor. Furthermore, once incorporated, this compound exhibits about 4.8-fold greater resistance to excision by the viral 3'-to-5' exonuclease (nsp14) compared to a natural nucleotide, thereby prolonging the termination of viral RNA synthesis.

Inhibition of the NiRAN Domain

In addition to its role as a chain terminator, this compound also inhibits the nucleotidyltransferase activity of the NiRAN domain located at the N-terminus of the nsp12 protein. The NiRAN domain is crucial for the initiation of viral RNA synthesis. This compound binds to the NiRAN active site, preventing the covalent attachment of UMP to the viral protein nsp8, a critical step in protein-primed RNA synthesis. This inhibition of the NiRAN domain represents a distinct and complementary mechanism to the RdRp-mediated chain termination, contributing to the overall potent antiviral activity of this compound. While a specific IC50 value for this compound against the NiRAN domain has not been definitively reported in the reviewed literature, the inhibition of this essential enzymatic function underscores the dual-action nature of the compound. For context, the active triphosphate of another nucleoside analog, remdesivir, has been shown to inhibit the NiRAN domain with an IC50 of 4.06 µM in an in vitro assay.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and inhibitory properties of this compound and its prodrugs.

| Compound | Assay | Cell Line | Virus | EC50 | EC90 | Reference |

| AT-511 (free base of AT-527) | Antiviral Activity | Huh-7 | HCoV-229E | - | 0.34 µM | [1] |

| AT-511 | Antiviral Activity | Huh-7 | HCoV-OC43 | - | 1.2 µM | [1] |

| AT-511 | Antiviral Activity | Huh-7 | SARS-CoV-1 | - | 0.4 µM | [1] |

| AT-511 | Antiviral Activity | Human Airway Epithelial Cells | SARS-CoV-2 | - | 0.47 µM | [2][3] |

| AT-511 | Antiviral Activity | Huh-7 | MERS-CoV | - | 36 µM | [1] |

Table 1: Antiviral Activity of AT-511 (Prodrug of this compound)

| Compound | Parameter | Enzyme/Process | Value | Reference |

| This compound | Substrate Discrimination (vs. GTP) | SARS-CoV-2 RdRp | ~5-fold | [4] |

| This compound | Resistance to Excision (vs. natural nucleotide) | SARS-CoV-2 nsp14 Exonuclease | ~4.8-fold | [5] |

| Remdesivir Triphosphate | IC50 | SARS-CoV-2 NiRAN Domain | 4.06 µM | [6] |

Table 2: Biochemical Inhibition Data for this compound and a Comparator

Experimental Protocols

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)

This assay biochemically assesses the ability of a compound to inhibit the RNA synthesis activity of the SARS-CoV-2 RdRp complex.

Materials:

-

Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins

-

Fluorescently labeled RNA primer and a corresponding RNA template

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

-

Natural ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

-

This compound

-

Denaturing polyacrylamide gel (Urea-PAGE)

-

Gel imaging system

Protocol:

-

Assemble the RdRp complex by incubating purified nsp12, nsp7, and nsp8 proteins in the reaction buffer.

-

Anneal the fluorescently labeled RNA primer to the RNA template to form the primer/template duplex.

-

In a reaction vessel, combine the assembled RdRp complex and the primer/template duplex.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding a mixture of all four natural rNTPs.

-

Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA and formamide).

-

Denature the samples by heating.

-

Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

-

Visualize the fluorescently labeled RNA products using a gel imaging system. The intensity of the full-length product band will decrease in the presence of an effective inhibitor like this compound, while a smaller band corresponding to the terminated product will appear.

-

Quantify the band intensities to determine the concentration of this compound required for 50% inhibition (IC50).

Antiviral Activity Assay in Human Airway Epithelial (HAE) Cells

This cell-based assay determines the efficacy of a compound in inhibiting viral replication in a physiologically relevant cell model.

Materials:

-

Differentiated primary human airway epithelial (HAE) cell cultures

-

SARS-CoV-2 virus stock

-

Infection medium (e.g., DMEM)

-

AT-511 (prodrug of this compound)

-

Cell lysis buffer

-

RNA extraction kit

-

RT-qPCR reagents and primers/probes specific for a viral gene (e.g., N gene) and a housekeeping gene.

Protocol:

-

Pre-treat the apical surface of the HAE cell cultures with various concentrations of AT-511 or a vehicle control for a specified period.

-

Infect the cells by adding a known titer of SARS-CoV-2 to the apical surface.

-

Incubate the infected cultures for a defined period (e.g., 48-72 hours) to allow for viral replication.

-

At the end of the incubation period, lyse the cells and extract the total RNA.

-

Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of viral RNA and a housekeeping gene RNA.

-

Normalize the viral RNA levels to the housekeeping gene to account for variations in cell number.

-

Calculate the percentage of viral replication inhibition for each concentration of AT-511 compared to the vehicle control.

-

Determine the 50% and 90% effective concentrations (EC50 and EC90) by fitting the dose-response data to a suitable model.

Visualizations

References

- 1. 1265. AT-527, an Oral Purine Nucleotide Prodrug Exhibiting Potent In Vitro Antiviral Activity Against Human Coronaviruses, Including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp12/7/8 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The SARS-CoV-2 RNA polymerase is a viral RNA capping enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Profile of AT-9010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the orally bioavailable prodrugs bemnifosbuvir (AT-527) and AT-752. As a guanosine nucleotide analog, this compound exhibits potent, broad-spectrum antiviral activity against a range of RNA viruses by targeting their replication machinery. This technical guide provides an in-depth analysis of the antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Data Presentation: Antiviral Activity of this compound Precursors

The following table summarizes the in vitro antiviral activity of the prodrugs that are metabolized to this compound. The data is presented as the half-maximal effective concentration (EC50) and, where available, the 90% effective concentration (EC90), along with the 50% cytotoxic concentration (CC50) to indicate the therapeutic window.

| Virus Family | Virus | Prodrug | Cell Line | EC50 (nM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Coronaviridae | SARS-CoV-2 | AT-511 | Human Airway Epithelial (HAE) | - | 0.47[1] | > 100[1] | > 212 |

| HCoV-229E | AT-511 | Huh-7 | - | ~0.5[1] | > 100[1] | > 200 | |

| HCoV-OC43 | AT-511 | Huh-7 | - | ~0.5[1] | > 100[1] | > 200 | |

| SARS-CoV | AT-511 | Huh-7 | - | ~0.5[1] | > 100[1] | > 200 | |

| Flaviviridae | Hepatitis C Virus (HCV) GT1a | AT-511 | Huh-7 | 12.8[1] | - | > 100 | > 7812 |

| Hepatitis C Virus (HCV) GT1b | AT-511 | Huh-7 | 12.5[1] | - | > 100 | > 8000 | |

| Hepatitis C Virus (HCV) GT2a | AT-511 | Huh-7 | 9.2[1] | - | > 100 | > 10869 | |

| Hepatitis C Virus (HCV) GT3a | AT-511 | Huh-7 | 10.3[1] | - | > 100 | > 9708 | |

| Hepatitis C Virus (HCV) GT4a | AT-511 | Huh-7 | 14.7[1] | - | > 100 | > 6802 | |

| Hepatitis C Virus (HCV) GT5a | AT-511 | Huh-7 | 28.5[1] | - | > 100 | > 3508 | |

| Dengue Virus (DENV) serotype 2 | AT-281 | Huh-7 | 480[2][3] | 0.64 | > 170[2][3] | > 354 | |

| Dengue Virus (DENV) serotype 3 | AT-281 | Huh-7 | 770[2][3] | 0.77 | > 170[2][3] | > 220 | |

| West Nile Virus (WNV) | AT-281 | Huh-7 | - | 0.43 | > 170 | - | |

| Yellow Fever Virus (YFV) | AT-281 | Huh-7 | - | 0.26 | > 170 | - | |

| Zika Virus (ZIKV) | AT-281 | Huh-7 | 210 | - | > 170 | > 809 | |

| Japanese Encephalitis Virus (JEV) | AT-281 | Huh-7 | 640 | - | > 170 | > 265 |

Mechanism of Action and Signaling Pathways

This compound exerts its antiviral effects through distinct mechanisms depending on the target virus family.

Inhibition of Coronaviruses (e.g., SARS-CoV-2)

Against SARS-CoV-2, this compound demonstrates a dual mechanism of action by targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp), nsp12.[4]

-

RdRp Inhibition and Chain Termination: this compound acts as a competitive inhibitor of guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA strand by the RdRp. Following incorporation, the 2'-fluoro-2'-C-methyl modification on the ribose sugar of this compound sterically hinders the translocation of the polymerase, leading to immediate chain termination and halting viral RNA synthesis.[4]

-

NiRAN Domain Inhibition: this compound also binds to the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication, further contributing to the potent antiviral effect.[4]

Inhibition of Flaviviruses

In flaviviruses such as Dengue, Zika, and Yellow Fever virus, this compound targets the NS5 protein, which contains both the RdRp and a methyltransferase (MTase) domain. The primary mechanism of action against flaviviruses is the inhibition of the MTase domain, which is essential for the capping of the viral RNA genome. RNA capping is critical for viral RNA stability, translation, and evasion of the host immune system. This compound binds to the S-adenosyl-methionine (SAM) binding site of the MTase, preventing the methylation of the viral RNA cap and thereby inhibiting viral replication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HCV Replicon Assay

This assay is used to determine the in vitro efficacy of antiviral compounds against Hepatitis C Virus replication.

Detailed Protocol:

-

Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Assay Setup: Seed the replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include appropriate controls (no drug and a known inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates and measure the luminescence using a microplate luminometer.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Plaque Reduction Neutralization Test (PRNT) for Flaviviruses

This assay quantifies the titer of neutralizing antibodies or the potency of antiviral compounds against flaviviruses.

Detailed Protocol:

-

Cell Preparation: Seed susceptible cells (e.g., Vero or BHK-21) in 6- or 12-well plates and grow to confluency.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with an equal volume of a virus suspension containing a known number of plaque-forming units (PFU). Incubate the mixtures for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 1% methylcellulose in MEM).

-

Incubation: Incubate the plates at 37°C for 4-7 days, depending on the virus, until visible plaques are formed.

-

Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

SARS-CoV-2 Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

Detailed Protocol:

-

Cell Infection: Seed susceptible cells (e.g., Vero E6 or Calu-3) in multi-well plates. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add a fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C.

-

Harvesting Progeny Virus: Collect the cell culture supernatants, which contain the newly produced virus particles.

-

Viral Titer Determination: Determine the viral titer in the collected supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC90 is the concentration of the compound that inhibits the production of infectious virus by 90%.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay assesses the cytotoxicity of a compound on host cells.

Detailed Protocol:

-

Cell Seeding: Seed the same type of host cells used in the antiviral assays into 96-well plates at a predetermined density.

-

Compound Addition: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assays.

-

Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a potent and broad-spectrum inhibitor of RNA viruses, demonstrating significant activity against coronaviruses and flaviviruses. Its dual mechanism of action against the SARS-CoV-2 polymerase and its inhibition of the flavivirus methyltransferase highlight its potential as a versatile antiviral agent. The favorable selectivity indices observed for its prodrugs suggest a promising therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other novel antiviral candidates.

References

An In-depth Technical Guide to Homologous Compounds of AT-9010 in Antiviral Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to AT-9010 and its Prodrugs

This compound is the pharmacologically active triphosphate form of the antiviral prodrugs AT-527 (bemnifosbuvir) and AT-752. It is a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses, most notably hepatitis C virus (HCV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] The chemical structure of this compound features a 2'-fluoro and a 2'-C-methyl modification on the ribose sugar, which is crucial for its mechanism of action.

AT-527 is an orally bioavailable phosphoramidate prodrug designed to efficiently deliver the active monophosphate into the cell, which is then subsequently phosphorylated to the active triphosphate, this compound.[1][3] This intracellular conversion is a critical step for its antiviral activity.

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action, targeting key viral enzymes essential for replication:

-

RNA-dependent RNA Polymerase (RdRp) Inhibition: this compound acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) substrate for the viral RdRp. Upon incorporation into the nascent viral RNA chain, the 2'-fluoro and 2'-C-methyl modifications on the ribose moiety cause steric hindrance, preventing the formation of a phosphodiester bond with the incoming nucleotide. This leads to premature chain termination of viral RNA synthesis.[4]

-

Inhibition of Viral Capping Enzymes: In flaviviruses, this compound has been shown to bind to the GTP binding site of the NS5 methyltransferase (MTase) domain, an enzyme crucial for the capping of viral RNA.[5] Similarly, in SARS-CoV-2, this compound can inhibit the NiRAN domain of the nsp12 polymerase, which is also involved in viral RNA capping.[6] By interfering with RNA capping, this compound disrupts viral RNA stability and translation, further contributing to its antiviral effect.

Metabolic Activation of AT-527 to this compound

The conversion of the prodrug AT-527 to the active this compound is a multi-step intracellular process mediated by host cell enzymes. The putative metabolic pathway is as follows:

-

Ester Cleavage: AT-527 is first hydrolyzed by cellular esterases such as cathepsin A (CatA) and carboxylesterase 1 (CES1) to remove the ester group, yielding a phosphoramidate intermediate.

-

Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to release the monophosphate form, this compound monophosphate.

-

Phosphorylation to Diphosphate: Guanylate kinase 1 (GUK1) phosphorylates the monophosphate to the diphosphate form, this compound diphosphate.

-

Phosphorylation to Triphosphate: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate, this compound.[7][8][9]

Metabolic activation pathway of the prodrug AT-527 to the active this compound.

Homologous Compounds to this compound

Several other nucleoside analogs share structural similarities or mechanisms of action with this compound. These compounds are also being investigated for their antiviral properties.

2'-Deoxy-2'-fluoro-2'-C-methyl Nucleoside Analogs

This class of compounds shares the key 2'-fluoro-2'-C-methyl modification on the ribose moiety.

-

2'-Deoxy-2'-fluoro-2'-C-methylcytidine (2'-C-MeC): This cytidine analog has shown antiviral activity against norovirus.[10]

-

2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleosides: These purine analogs have been synthesized and evaluated for their in vitro activity against HCV. The triphosphate forms of these compounds have demonstrated potent inhibitory effects against both wild-type and mutant HCV polymerases.[11]

Remdesivir Triphosphate

Remdesivir is another well-known antiviral prodrug that is intracellularly converted to its active triphosphate form. While it is an adenosine analog, it shares a similar mechanism of action with this compound by targeting the viral RdRp and causing delayed chain termination.

Favipiravir (T-705) Ribofuranosyl-5'-triphosphate (T-705-RTP)

Favipiravir is a broad-spectrum antiviral agent that is intracellularly converted to its active triphosphate form, T-705-RTP.[12][13][14][15] T-705-RTP is recognized as a substrate by viral RdRp and inhibits RNA polymerase activity.[12][14][15] Its mechanism is believed to involve both chain termination and lethal mutagenesis.[12][16]

Comparative Antiviral Activity

The following tables summarize the available quantitative data on the antiviral activity of AT-511 (the free base of AT-527) and its homologous compounds.

| Compound | Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |

| AT-511 | HCoV-229E | Huh-7 | 1.8 ± 0.3 | 0.47 | >100 | [2] |

| AT-511 | HCoV-OC43 | Huh-7 | - | 0.47 | >100 | [2] |

| AT-511 | SARS-CoV | Huh-7 | - | 0.47 | >100 | [2] |

| AT-511 | SARS-CoV-2 | Human Airway Epithelial Cells | - | 0.47 | >100 | [2] |

| AT-511 | HCV (Genotypes 1-5) | - | 0.005 - 0.028 | - | >100 | [1][3] |

| 2'-C-MeC | Norovirus (Murine) | RAW 264.7 | 6.9 | - | >100 | [10] |

| 2'-F-2'-C-MeC | Norovirus (Murine) | RAW 264.7 | 12.7 | - | >100 | [10] |

| 2'-C-MeC | Norovirus (Human Replicon) | HG23 | 1.3 ± 0.8 | 8.9 ± 1.5 | >100 | [10] |

| 2'-F-2'-C-MeC | Norovirus (Human Replicon) | HG23 | 3.2 ± 1.5 | 49.0 ± 2.9 | >100 | [10] |

| C-AFG (2'β-fluoro) | HSV-1 | - | 0.006 µg/mL | - | - | [17] |

| C-AFG (2'β-fluoro) | HSV-2 | - | 0.05 µg/mL | - | - | [17] |

| Remdesivir | SARS-CoV-2 | - | 1.11 | - | >100 | [18] |

| Ribavirin | Norovirus (Human Replicon) | HG23 | 40.0 ± 2.3 | - | >100 | [10] |

Experimental Protocols

Viral Replication Assay (Cytopathic Effect Inhibition Assay)

This assay is used to determine the effective concentration of a compound required to inhibit virus-induced cell death.

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, Huh-7) at a density that will result in a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours.

-

Treatment: Immediately after infection, add the diluted test compounds to the respective wells. Include a virus-only control and a mock-infected control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or MTS assay. Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for a cytopathic effect (CPE) inhibition assay.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)

This in vitro assay measures the ability of a nucleotide analog to be incorporated by the viral RdRp and terminate RNA synthesis.

-

Reagents:

-

Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

-

RNA primer/template duplex.

-

Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Test nucleotide analog triphosphate.

-

Reaction buffer containing MgCl2.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the RdRp enzyme, primer/template duplex, and reaction buffer.

-

Initiate the reaction by adding the rNTPs and the test compound.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA and formamide.

-

Product Analysis:

-

Denature the RNA products by heating.

-

Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA products using a fluorescent dye (e.g., SYBR Gold) or by using a labeled primer.

-

-

Data Interpretation: The presence of shorter RNA products in the presence of the test compound compared to the control indicates chain termination.

Methyltransferase (MTase) Inhibition Assay

Several commercial kits are available for measuring MTase activity and inhibition, such as luminescence-based assays (e.g., MTase-Glo™) or fluorescence-based assays.

General Principle (Luminescence-based):

-

MTase Reaction: The MTase enzyme, its substrate (e.g., a histone peptide), the methyl donor (S-adenosyl-L-methionine, SAM), and the test inhibitor are incubated together. The MTase catalyzes the transfer of a methyl group from SAM to the substrate, producing S-adenosyl-L-homocysteine (SAH).

-

SAH Conversion: A reagent is added to convert the produced SAH to ADP.

-

ATP Detection: A detection solution containing luciferase is added to convert ADP to ATP, which then generates a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of SAH produced and thus to the MTase activity. A decrease in luminescence in the presence of the test compound indicates inhibition.

General workflow for a luminescence-based MTase inhibition assay.

Conclusion

This compound and its homologous compounds represent a promising class of antiviral agents with a potent, dual mechanism of action against a variety of RNA viruses. The 2'-fluoro-2'-C-methyl modification is a key structural feature that confers the chain-terminating activity against viral RdRps. Further research into the structure-activity relationships of these compounds, along with the development of efficient prodrug strategies, will be crucial for the discovery of new and improved antiviral therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of these important molecules in the field of antiviral drug development.

References

- 1. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for broad-spectrum binding of this compound to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase | Semantic Scholar [semanticscholar.org]

- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 15. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Favipiravir? [synapse.patsnap.com]

- 17. Fluorocarbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluorocarbocyclic 2'-deoxy guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluation of AT-9010 in SARS-CoV-2 Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate form of the orally available guanosine nucleotide analog prodrug, AT-527. As a key metabolite, this compound exhibits potent antiviral activity against SARS-CoV-2 by targeting the viral replication machinery. These application notes provide a summary of the in vitro efficacy of its parent compound and detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell-based SARS-CoV-2 replication assays.

This compound exerts its antiviral effect through a dual mechanism of action. It acts as a chain terminator upon incorporation into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp), preventing the correct alignment of the incoming nucleotide and halting further elongation. Additionally, this compound binds to the N-terminal domain of the nsp12 polymerase, known as the NiRAN domain, outcompeting native nucleotides and inhibiting its essential nucleotidyltransferase activity. This dual inhibition presents a promising strategy for combating COVID-19.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity of AT-511, the free base of AT-527 which is metabolized to this compound, against various human coronaviruses, including SARS-CoV-2. The data is compiled from studies conducted in different cell lines.

| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) |

| SARS-CoV-2 | Normal Human Airway Epithelial (HAE) cells | Viral Yield Reduction | N/A | 0.47 | >100 | >212 |

| HCoV-229E (Alphacoronavirus) | BHK-21 | Cytopathic Effect (CPE) | 1.8 ± 0.3 | N/A | >100 | >55 |

| HCoV-229E (Alphacoronavirus) | Huh-7 | Viral Yield Reduction | N/A | 0.34 | >86 | N/A |

| HCoV-OC43 (Betacoronavirus) | Huh-7 | Viral Yield Reduction | N/A | 1.2 | >86 | N/A |

| SARS-CoV | Huh-7 | Viral Yield Reduction | N/A | 0.5 | >86 | N/A |

| MERS-CoV | Huh-7 | Viral Yield Reduction | N/A | 37 ± 28 | >86 | N/A |

Data for AT-511, the parent compound of this compound. N/A: Not available.

Experimental Protocols

SARS-CoV-2 Viral Yield Reduction Assay

This protocol is designed to quantify the amount of infectious virus produced by infected cells treated with a test compound.

Materials:

-

Vero E6 or Calu-3 cells

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or its prodrug AT-527/AT-511)

-

96-well plates

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Cell Seeding: Seed Vero E6 or Calu-3 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., AT-511) in infection medium (DMEM with 2% FBS).

-

Infection:

-

In a BSL-3 laboratory, remove the cell culture medium from the 96-well plates.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Adsorb the virus for 1 hour at 37°C.

-

-

Treatment:

-

After the adsorption period, remove the viral inoculum.

-

Add 100 µL of the prepared compound dilutions to the corresponding wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

-

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Viral Titer Quantification: Determine the viral titer in the supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of Vero E6 cells.

-

Data Analysis: The EC50 and EC90 values, the concentrations at which the compound inhibits viral yield by 50% and 90% respectively, are calculated by comparing the viral titers in the treated wells to the "virus only" control.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

-

Vero E6 or Calu-3 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (or its prodrug AT-527/AT-511)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero E6 or Calu-3 cells in a 96-well plate at the same density as for the antiviral assay and incubate overnight.

-

Compound Treatment:

-

Remove the culture medium.

-

Add 100 µL of the same serial dilutions of the test compound used in the antiviral assay to the wells in triplicate. Include a "cells only" control with no compound.

-

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C with 5% CO2.

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Caption: Experimental workflow for evaluating this compound's parent compound in SARS-CoV-2 assays.

Application Notes and Protocols: AT-9010 in Flavivirus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate form of the orally bioavailable prodrugs AT-752 and AT-281. It is a guanosine nucleotide analog that has demonstrated potent and broad-spectrum antiviral activity against a range of flaviviruses, a genus of RNA viruses that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound and its prodrugs in flavivirus research.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting the viral non-structural protein 5 (NS5), which is essential for viral RNA replication.[5] NS5 consists of two key enzymatic domains: the RNA-dependent RNA polymerase (RdRp) and the methyltransferase (MTase).

-

Chain Termination of RNA Synthesis: As a guanosine triphosphate (GTP) analog, this compound is incorporated into the growing viral RNA chain by the RdRp. The presence of a 2'-methyl-2'-fluoro modification on the ribose sugar prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral RNA replication.[2][4][6]

-

Inhibition of RNA Capping: this compound also acts as a competitive inhibitor of the NS5 MTase domain. It binds to the GTP-binding site of the MTase, thereby interfering with the viral RNA capping process.[5] Proper RNA capping is crucial for viral RNA stability, translation, and evasion of the host immune response. The overall binding mode of this compound is conserved across flaviviral MTases, providing a structural basis for its broad-spectrum activity.[5]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-281, the free base of the prodrug AT-752, which is intracellularly converted to the active this compound.

Table 1: In Vitro Antiviral Activity of AT-281 Against Various Flaviviruses

| Virus | Strain | Cell Line | EC50 (µM) | EC90 (µM) |

| Dengue Virus Serotype 2 | New Guinea C | Huh-7 | 0.48 | 0.64 |

| Dengue Virus Serotype 3 | Huh-7 | 0.77 | 0.77 | |

| West Nile Virus | Huh-7 | 0.43 | ||

| Yellow Fever Virus | Huh-7 | 0.26 | ||

| Zika Virus | Huh-7 | 0.21 | ||

| Japanese Encephalitis Virus | Huh-7 | 0.64 |

Data sourced from Good et al., 2020 and Moussa et al., 2021.[2][3]

Table 2: Cytotoxicity Profile of AT-281

| Cell Line | CC50 (µM) |

| Huh-7 | >170 |

| BHK-21 | >170 |

| Human PBMCs | >170 |

Data sourced from Moussa et al., 2021.[2] The high CC50 values indicate low cytotoxicity of the compound in these cell lines.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method to determine the effective concentration of a compound that inhibits viral replication, measured by the reduction in the number of viral plaques.

Materials:

-

Vero or Huh-7 cells

-

Flavivirus stock of known titer (e.g., DENV, ZIKV, WNV)

-

AT-281 (free base of AT-752) or other relevant prodrugs

-

Dulbecco's Modified Eagle's Medium (DMEM) with 2% fetal bovine serum (FBS)

-

Methylcellulose overlay medium (e.g., 1.5% methylcellulose in DMEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed Vero or Huh-7 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of AT-281 in DMEM with 2% FBS.

-

Viral Infection: When cells are confluent, remove the growth medium and infect the monolayer with the flavivirus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared serial dilutions of AT-281 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with methylcellulose medium containing the corresponding concentration of AT-281.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Remove the methylcellulose overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined using a dose-response curve fitting software.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that is toxic to the host cells, which is crucial for assessing the therapeutic index of an antiviral agent.

Materials:

-

Vero or Huh-7 cells

-

AT-281

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of AT-281 in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a cell control (no compound) and a background control (medium only).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined using a dose-response curve.

In Vitro Flavivirus Methyltransferase (MTase) Inhibition Assay

This assay measures the ability of this compound to inhibit the N7- and 2'-O-methyltransferase activities of the viral NS5 protein.

Materials:

-

Recombinant flavivirus NS5 MTase domain

-

This compound

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)

-

Uncapped (GpppA-RNA) and N7-methylated (m7GpppA-RNA) RNA substrates

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM DTT, 1 mM MgCl2)

-

Filter paper and scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, recombinant MTase, RNA substrate (GpppA-RNA for N7-MTase activity or m7GpppA-RNA for 2'-O-MTase activity), and varying concentrations of this compound.

-

Initiation: Start the reaction by adding [3H]SAM.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Spot the reaction mixture onto filter paper and allow it to air dry. Wash the filter paper to remove unincorporated [3H]SAM.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of MTase inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value.

In Vitro Flavivirus RdRp Inhibition Assay

This assay determines the inhibitory effect of this compound on the RNA synthesis activity of the viral RdRp.

Materials:

-

Recombinant flavivirus NS5 protein or RdRp domain

-

This compound

-

RNA template (e.g., poly(C)) and primer (if required)

-

GTP, ATP, CTP, UTP

-

[α-32P]GTP or other labeled nucleotide

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

DE81 filter paper and scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template, recombinant RdRp, a mix of three unlabeled NTPs, and the labeled NTP. Add varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding the enzyme or NTPs.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Detection: Spot the reaction mixture onto DE81 filter paper. Wash the filter paper to remove unincorporated labeled NTPs.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RdRp inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Caption: Metabolic activation of the prodrug AT-752 to the active form this compound.

References

- 1. 169. AT-752, an Oral Guanosine Nucleotide Prodrug, Exhibits Potent in Vitro Activity Against Flaviviruses and Prevents Disease Progression in a Dengue Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. | BioWorld [bioworld.com]

- 4. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for broad-spectrum binding of this compound to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AT-9010 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 is the active triphosphate metabolite of the oral antiviral prodrug AT-527. As a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain of nsp12, this compound is a critical tool for in vitro studies of viral replication and the development of novel antiviral therapeutics. This document provides a detailed standard operating procedure (SOP) for the preparation of this compound solutions to ensure consistency and accuracy in experimental settings. The protocol includes information on the chemical properties, solubility, and handling of this compound, along with a step-by-step guide for its dissolution and storage.

Chemical and Physical Properties

This compound is a guanosine nucleotide analog with a molecular formula of C₁₁H₁₇FN₅O₁₃P₃ and a molecular weight of 539.20 g/mol .[1] For enhanced solubility and stability in aqueous solutions, the tetrasodium salt of this compound is commonly used.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇FN₅O₁₃P₃ | [1] |

| Molecular Weight | 539.20 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility (Tetrasodium Salt) | 100 mg/mL in water (ultrasonication may be required) | [3] |

| Storage (Powder) | 2 years at -20°C | [1] |

| Storage (in DMSO) | 6 months at -80°C | [1] |

| Storage (Aqueous Stock) | Up to 6 months at -80°C (protect from light, under nitrogen) | [3] |

Experimental Protocols

Standard Operating Procedure for this compound Tetrasodium Salt Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound tetrasodium salt.

Materials:

-

This compound tetrasodium salt powder

-

Sterile, nuclease-free water

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Vortex mixer

-

Ultrasonic water bath

-

0.22 µm sterile syringe filter

Procedure:

-

Pre-dissolution Preparation:

-

Bring the vial of this compound tetrasodium salt powder to room temperature before opening to prevent condensation.

-

Calculate the required mass of this compound tetrasodium salt and the volume of sterile, nuclease-free water needed to achieve the desired stock solution concentration (e.g., 10 mM).

-

-

Dissolution:

-

Carefully weigh the this compound tetrasodium salt powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile, nuclease-free water to the tube.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[3]

-

-

Sterilization and Aliquoting:

-

For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[3]

-

Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

-

-

Storage:

Typical Working Concentrations:

-

In vitro RdRp Inhibition Assays: Concentrations can range from the low micromolar to hundreds of micromolar, with studies using up to 250 µM.[4]

-

Cell-Based Antiviral Assays: While this compound is the intracellular active form, studies with the prodrug AT-527 use concentrations around 10 µM, which result in the formation of micromolar concentrations of this compound within the cells.[5] A starting point for direct cell-based assays with this compound could be in the low micromolar range.

Safety and Handling:

-

Handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Diagrams

Caption: Experimental workflow for this compound solution preparation.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

References

Application Notes and Protocols for Determining the IC50 of AT-9010

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It has demonstrated potent inhibitory activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This compound exhibits a dual mechanism of action, targeting two essential enzymatic activities of the viral replication and transcription complex.[1][2][3] It functions as a competitive inhibitor of the RNA-dependent RNA polymerase (RdRp) activity of the nsp12 protein, leading to chain termination during viral RNA synthesis.[1][2] Additionally, this compound inhibits the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12, which is crucial for viral replication.[1][4]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. This document provides detailed protocols for determining the IC50 of this compound against SARS-CoV-2 using both cell-based and enzymatic assays.

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound

The replication of SARS-CoV-2 is a multi-step process that occurs within the host cell cytoplasm. The virus enters the cell and releases its positive-sense single-stranded RNA genome.[1][5] This genomic RNA is then translated to produce polyproteins, which are cleaved by viral proteases into non-structural proteins (nsps).[1][5] These nsps assemble into the replication and transcription complex (RTC), with the RNA-dependent RNA polymerase (RdRp) at its core. The RTC synthesizes negative-sense RNA templates, which are then used to produce new genomic RNA and subgenomic mRNAs that encode for viral structural proteins.[6][7] These components assemble into new virions, which are subsequently released from the cell. This compound disrupts this cycle by inhibiting the RdRp and NiRAN domains of the nsp12 polymerase.

Experimental Protocols